molecular formula C19H22N2O2S B5722199 N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide

N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide

Cat. No. B5722199
M. Wt: 342.5 g/mol
InChI Key: FGKLPVPGSCDQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide, also known as D740, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. D740 is a small molecule inhibitor of the protein tyrosine phosphatase, PTP1B. PTP1B is a negative regulator of insulin signaling, and its inhibition has been shown to improve insulin sensitivity and glucose homeostasis in preclinical studies.

Mechanism of Action

N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide works by inhibiting the activity of PTP1B, a negative regulator of insulin signaling. PTP1B dephosphorylates the insulin receptor and downstream signaling molecules, leading to decreased insulin sensitivity and glucose uptake. Inhibition of PTP1B by N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide leads to increased insulin sensitivity and glucose uptake, which can improve glucose homeostasis in individuals with type 2 diabetes and obesity.
Biochemical and Physiological Effects:
N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to improve insulin sensitivity and glucose homeostasis, reduce body weight and adiposity, and improve lipid metabolism. N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide in lab experiments is its specificity for PTP1B inhibition. N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been shown to have minimal off-target effects, making it a useful tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, one limitation of using N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. One area of interest is the potential use of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide in combination with other anti-diabetic drugs, such as metformin or GLP-1 receptor agonists. Another area of interest is the development of more potent and selective PTP1B inhibitors, which may have improved therapeutic potential for the treatment of metabolic disorders. Additionally, further studies are needed to investigate the long-term safety and efficacy of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide in humans.

Synthesis Methods

The synthesis of N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 2,5-dimethylaniline with carbon disulfide to form the corresponding thiourea. The thiourea is then reacted with 4-isopropoxybenzoyl chloride to form the desired product, N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide. The overall yield of the synthesis is approximately 20%.

Scientific Research Applications

N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. Preclinical studies have shown that inhibition of PTP1B by N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide improves insulin sensitivity and glucose homeostasis in animal models of obesity and diabetes. N-{[(2,5-dimethylphenyl)amino]carbonothioyl}-4-isopropoxybenzamide has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in the treatment of metabolic disorders.

properties

IUPAC Name

N-[(2,5-dimethylphenyl)carbamothioyl]-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-12(2)23-16-9-7-15(8-10-16)18(22)21-19(24)20-17-11-13(3)5-6-14(17)4/h5-12H,1-4H3,(H2,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKLPVPGSCDQOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=S)NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,5-dimethylphenyl)carbamothioyl]-4-(propan-2-yloxy)benzamide

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